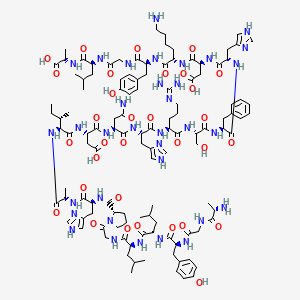

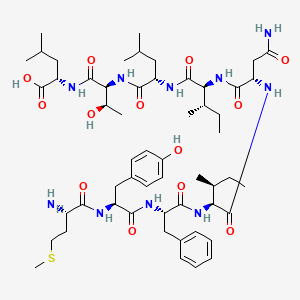

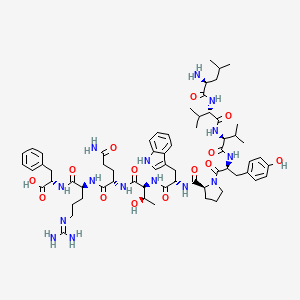

Leu-val-val-tyr-pro-trp-thr-gln-arg-phe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La LVV-hemorfina es un decapéptido derivado de la cadena beta de la hemoglobina. Es parte de la familia de las hemorfinas, que son péptidos opioides endógenos producidos a través de la degradación proteolítica de la hemoglobina. La LVV-hemorfina es conocida por su alta afinidad de unión a los receptores mu-opioides, la enzima convertidora de angiotensina y la aminopeptidasa regulada por insulina . Estas interacciones sugieren sus posibles aplicaciones terapéuticas en la mejora de la memoria, la regulación de la presión arterial y la analgesia.

Métodos De Preparación

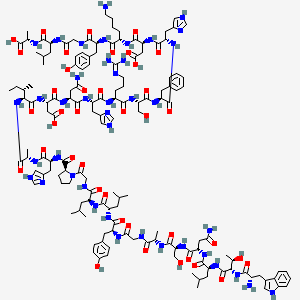

Rutas sintéticas y condiciones de reacción: La LVV-hemorfina se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS) con la estrategia Fmoc. Este método implica la adición paso a paso de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El grupo Fmoc se elimina utilizando una base, típicamente piperidina, para permitir que el siguiente aminoácido se acople. El péptido final se escinde de la resina y se desprotege utilizando una mezcla de ácido trifluoroacético, agua y captadores .

Métodos de producción industrial: La producción industrial de LVV-hemorfina implica SPPS a gran escala, que está automatizada para garantizar un alto rendimiento y pureza. El proceso incluye pasos rigurosos de purificación, como la cromatografía líquida de alto rendimiento (HPLC), para aislar el péptido deseado de los subproductos y las impurezas.

Análisis De Reacciones Químicas

Tipos de reacciones: La LVV-hemorfina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir en el residuo de metionina, lo que lleva a la formación de metionina sulfóxido.

Reducción: Las reacciones de reducción pueden revertir la oxidación de los residuos de metionina.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol.

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como HATU o DIC en presencia de una base como DIPEA.

Productos principales:

Oxidación: Péptidos que contienen metionina sulfóxido.

Reducción: Péptidos que contienen metionina restaurados.

Sustitución: Varios análogos peptídicos con secuencias de aminoácidos modificadas.

Aplicaciones Científicas De Investigación

La LVV-hemorfina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Industria: Se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Mecanismo De Acción

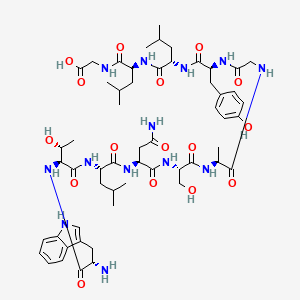

La LVV-hemorfina ejerce sus efectos uniéndose a dianas moleculares específicas:

Receptores mu-opioides: Esta interacción media sus efectos analgésicos.

Enzima convertidora de angiotensina: La inhibición de esta enzima ayuda a regular la presión arterial.

Aminopeptidasa regulada por insulina: La modulación de esta enzima está relacionada con la mejora de la memoria.

La unión de la LVV-hemorfina a estas dianas implica interacciones específicas con residuos clave en los sitios de unión, como se reveló mediante simulaciones de dinámica molecular y estudios de acoplamiento .

Comparación Con Compuestos Similares

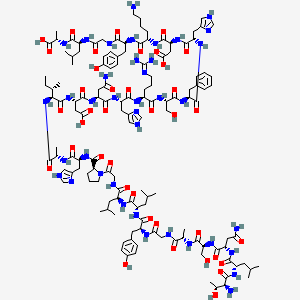

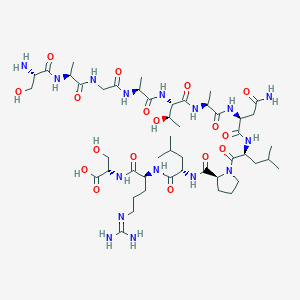

La LVV-hemorfina es única entre las hemorfinas debido a su estructura de decapéptido y su alta estabilidad. Compuestos similares incluyen:

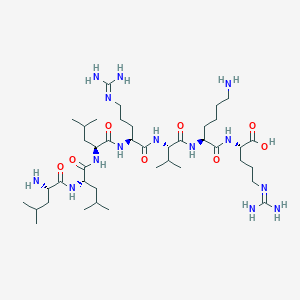

VV-hemorfina-7: Un péptido más corto con actividad opioide similar.

Hemorfina-4: Un tetrapéptido con efectos similares a los opiáceos.

LVV-hemorfina-7 de camello: Una variante con una sola sustitución de aminoácidos, que muestra una mayor afinidad de unión y más interacciones con las proteínas diana

La LVV-hemorfina destaca por su estabilidad y su amplia gama de interacciones, lo que la convierte en un candidato prometedor para aplicaciones terapéuticas.

Propiedades

Número CAS |

75808-66-1 |

|---|---|

Fórmula molecular |

C65H93N15O14 |

Peso molecular |

1308.5 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C65H93N15O14/c1-34(2)29-43(66)55(84)77-53(36(5)6)61(90)78-52(35(3)4)60(89)75-48(30-39-21-23-41(82)24-22-39)63(92)80-28-14-20-50(80)59(88)74-47(32-40-33-71-44-18-12-11-17-42(40)44)58(87)79-54(37(7)81)62(91)73-46(25-26-51(67)83)57(86)72-45(19-13-27-70-65(68)69)56(85)76-49(64(93)94)31-38-15-9-8-10-16-38/h8-12,15-18,21-24,33-37,43,45-50,52-54,71,81-82H,13-14,19-20,25-32,66H2,1-7H3,(H2,67,83)(H,72,86)(H,73,91)(H,74,88)(H,75,89)(H,76,85)(H,77,84)(H,78,90)(H,79,87)(H,93,94)(H4,68,69,70)/t37-,43+,45+,46+,47+,48+,49+,50+,52+,53+,54+/m1/s1 |

Clave InChI |

NBQSSMDPPLHNDC-GSOGOTFGSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol](/img/structure/B10822486.png)

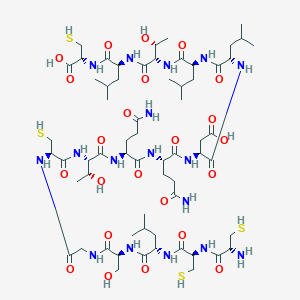

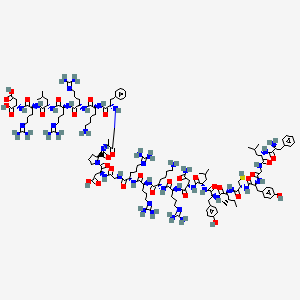

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)

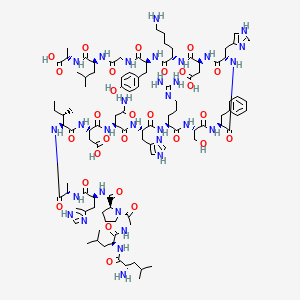

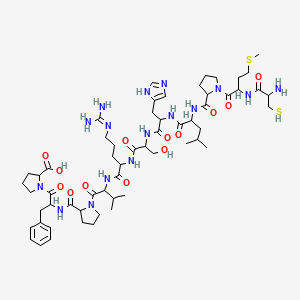

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822512.png)